molecular formula C14H24N4O2 B12079343 tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B12079343
M. Wt: 280.37 g/mol
InChI Key: RNNAIGXRKYWBSP-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves the formation of the pyrazolopyridine core followed by the introduction of the tert-butyl, amino, and propyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and propyl substituents.

    Reduction: Reduction reactions can modify the pyrazolopyridine core or the substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, tert-butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
  • tert-Butyl 3-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Uniqueness: The uniqueness of tert-butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate lies in its specific substituents and their positions on the pyrazolopyridine core. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 3-amino-2-propyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-5-7-18-12(15)10-9-17(8-6-11(10)16-18)13(19)20-14(2,3)4/h5-9,15H2,1-4H3

InChI Key

RNNAIGXRKYWBSP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2CN(CCC2=N1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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